2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is an organic compound with the molecular formula C25H20O2. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include an indane-1,3-dione core substituted with a 4-(isopropyl)phenyl group.
Preparation Methods
The synthesis of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(isopropyl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: The parent compound, which is also a versatile building block used in various applications.
Indanone derivatives: Compounds like Donepezil and Indinavir, which are used in the treatment of Alzheimer’s disease and AIDS, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPNLHKIFNOMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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